molecular formula C12H24N2O4S2 B1431139 N-methyltetrahydrothiophen-3-amine hemioxalate CAS No. 1630900-69-4

N-methyltetrahydrothiophen-3-amine hemioxalate

Cat. No. B1431139
M. Wt: 324.5 g/mol
InChI Key: WQPLQEAGBAKPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyltetrahydrothiophen-3-amine hemioxalate” is a chemical compound with the molecular formula C12H24N2O4S2 and a molecular weight of 324.5 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-methyltetrahydrothiophen-3-amine hemioxalate”. However, it is available for purchase from various suppliers for research and pharmaceutical testing21.



Molecular Structure Analysis

The molecular structure of “N-methyltetrahydrothiophen-3-amine hemioxalate” is represented by the formula C12H24N2O4S21. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N-methyltetrahydrothiophen-3-amine hemioxalate”. Further research or experimental data would be needed for this analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyltetrahydrothiophen-3-amine hemioxalate” are not detailed in the search results. Typically, these properties would include characteristics such as solubility, melting point, boiling point, and stability under various conditions.


Safety And Hazards

The safety and hazards associated with “N-methyltetrahydrothiophen-3-amine hemioxalate” are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling and storing it to prevent exposure and potential harm.


Future Directions

The future directions for “N-methyltetrahydrothiophen-3-amine hemioxalate” are not specified in the search results. Its future use would likely depend on the outcomes of ongoing research and development efforts.


Please note that this analysis is based on the limited information available from the search results. For a more comprehensive analysis, access to scientific literature and experimental data would be required. Always handle chemicals with appropriate safety measures and consult with a qualified professional for specific advice.


properties

IUPAC Name

N-methylthiolan-3-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NS.C2H2O4/c2*1-6-5-2-3-7-4-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPLQEAGBAKPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCSC1.CNC1CCSC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyltetrahydrothiophen-3-amine hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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